

Commercial availability of enantiopure (S)-methyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-methyl 2-hydroxy-3-methylbutanoate

Cat. No.: B179402

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In-Depth Technical Guide: Enantiopure (S)-Methyl 2-Hydroxy-3-Methylbutanoate

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and applications of enantiopure **(S)-methyl 2-hydroxy-3-methylbutanoate**. This chiral building block is of significant interest in pharmaceutical and chemical research due to its versatile applications in the synthesis of complex molecules.

Compound Identification and Properties

Property	Value
IUPAC Name	methyl (2S)-2-hydroxy-3-methylbutanoate[1]
Synonyms	(S)-Methyl 2-hydroxy-3-methyl butanoate, 2-(S)-Hydroxy-3-methylbutyric acid methyl ester
CAS Number	24347-63-5[1][2]
Molecular Formula	C ₆ H ₁₂ O ₃ [1][2]
Molecular Weight	132.16 g/mol [1][2]
Boiling Point	165.6 °C[2]
SMILES	CC(C)--INVALID-LINK--OC)O[1]

Commercial Availability

Enantiopure **(S)-methyl 2-hydroxy-3-methylbutanoate** is readily available from a range of chemical suppliers. The purity levels typically offered are 95% or higher. Below is a summary of some commercial sources.

Supplier	Product Code	Purity	Available Quantities
Biosynth	ZAA34763	Not specified	Research quantities[2]
Guidechem	Not specified	95%, 99%	100 mg, 10 g, 1 kg (MOQ)[3]
BOC Sciences	24347-63-5	95%	Inquire for quantities
CymitQuimica	54-OR955620	97%	100mg, 250mg, 1g, 5g, 25g
Sigma-Aldrich	Not specified	Not specified	Inquire for availability

Synthesis and Purification Protocols

The synthesis of enantiopure **(S)-methyl 2-hydroxy-3-methylbutanoate** can be achieved through several routes, primarily involving the esterification of its corresponding carboxylic acid or through enantioselective methods.

Synthesis of the Precursor: (S)-2-Hydroxy-3-methylbutanoic Acid

The direct precursor, (S)-2-hydroxy-3-methylbutanoic acid, is a naturally occurring metabolite derived from the catabolism of the amino acid L-valine.^[4] Its synthesis can be accomplished via the diazotization of L-valine.

Experimental Protocol: Diazotization of L-Valine

- Dissolve L-valine in an aqueous solution of a strong acid, such as sulfuric acid.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO_2) to the cooled reaction mixture.
- Stir the reaction mixture at a low temperature until the reaction is complete, which can be monitored by the cessation of nitrogen gas evolution.
- Extract the resulting (S)-2-hydroxy-3-methylbutanoic acid from the aqueous solution using an organic solvent.
- Dry the organic extract and evaporate the solvent to obtain the crude product.

Esterification

The carboxylic acid can be converted to its methyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

- Reflux a solution of (S)-2-hydroxy-3-methylbutanoic acid in an excess of methanol.
- Use a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Neutralize the acid catalyst with a weak base.
- Remove the excess methanol by distillation.
- Extract the methyl ester into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO_4).
- Evaporate the solvent to yield the crude **(S)-methyl 2-hydroxy-3-methylbutanoate**.

Purification

High purity is critical for applications in drug development. The following methods are commonly employed:

- Distillation: Fractional distillation under reduced pressure can effectively purify the final product.
- Chiral High-Performance Liquid Chromatography (HPLC): For achieving high enantiomeric excess, chiral HPLC is a powerful technique. Polysaccharide-based chiral stationary phases are often effective for the separation of α -hydroxy acid enantiomers.^[5]

Experimental Protocol: Chiral HPLC Separation

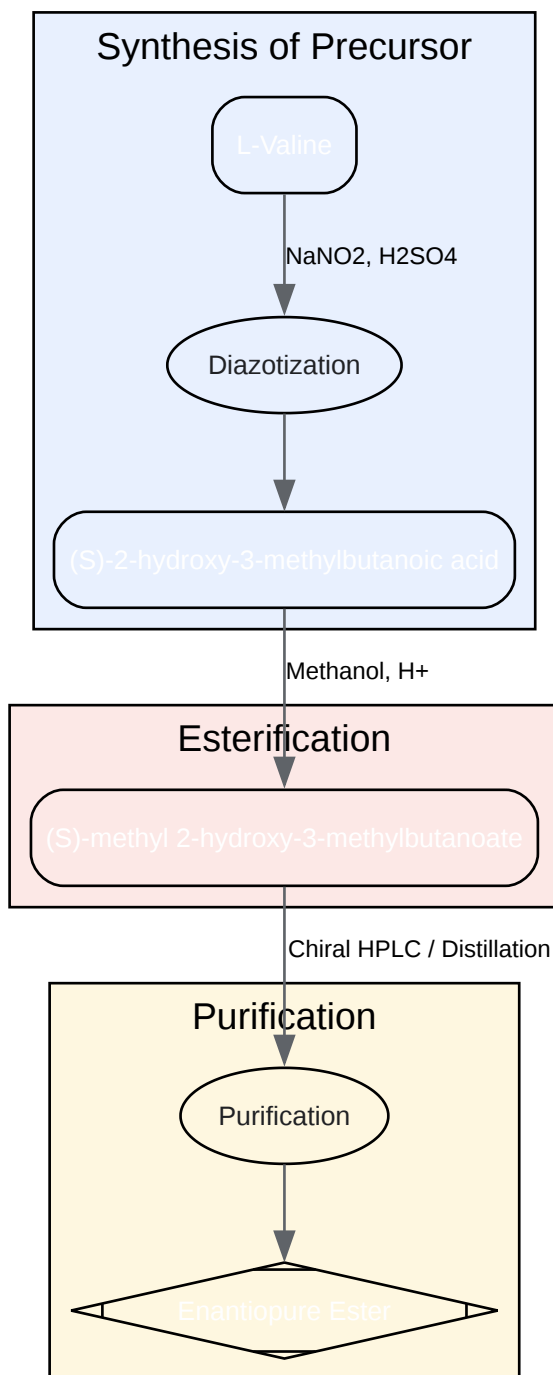
- Column: Utilize a chiral stationary phase, such as one based on amylose or cellulose derivatives.
- Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.^[6]
- Detection: Use a UV detector, typically at a wavelength around 210 nm.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

- **Injection and Elution:** Inject the sample onto the column and monitor the elution of the two enantiomers, which will have different retention times.

Experimental Workflows and Signaling Pathways

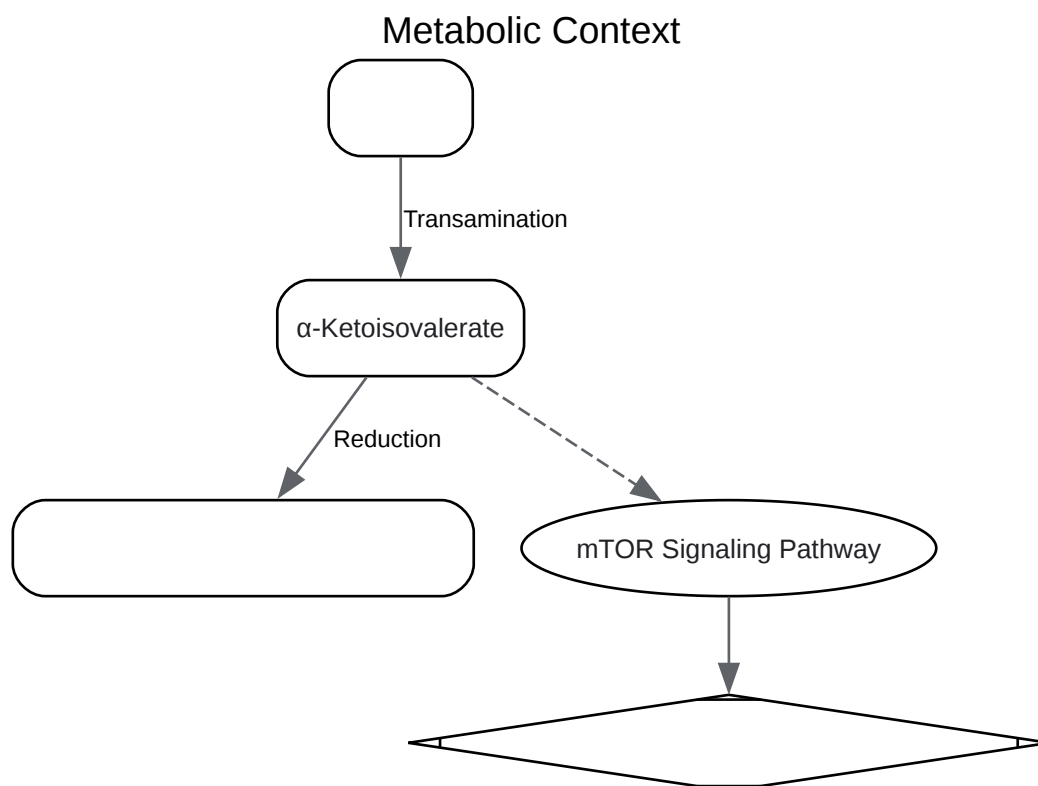
The synthesis and purification process can be visualized as a logical workflow.

Synthesis and Purification Workflow

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Caption: From L-Valine to Enantiopure Ester.

(S)-2-hydroxy-3-methylbutanoic acid is an intermediate in the catabolism of the branched-chain amino acid (BCAA) L-valine.[4] Dysregulation of BCAA metabolism has been linked to conditions such as insulin resistance and cancer, and can impact signaling pathways like the mTOR pathway, which is crucial for cell growth and proliferation.[7]



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Caption: Link between L-Valine metabolism and cell signaling.

Applications in Drug Development

As a chiral building block, **(S)-methyl 2-hydroxy-3-methylbutanoate** is valuable in the synthesis of enantiomerically pure pharmaceuticals. Its primary application lies in the synthesis of depsipeptides, which are peptides where at least one amide bond is replaced by an ester bond.[8] This modification can enhance properties such as membrane permeability and metabolic stability.[8]

While direct incorporation into specific antiviral or anticancer drugs is not widely documented, its precursor, (S)-2-hydroxy-3-methylbutanoic acid, is a key starting material for the synthesis of

(S)-valine derivatives, which are components of various pharmaceuticals. A notable example is the synthesis of the angiotensin II receptor blocker, Valsartan.

The versatility of this chiral synthon makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

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- To cite this document: BenchChem. [Commercial availability of enantiopure (S)-methyl 2-hydroxy-3-methylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179402#commercial-availability-of-enantiopure-s-methyl-2-hydroxy-3-methylbutanoate]

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